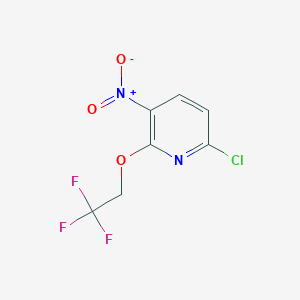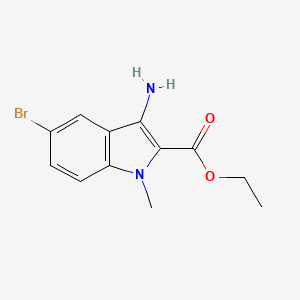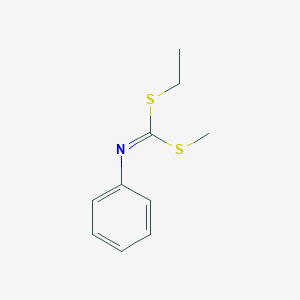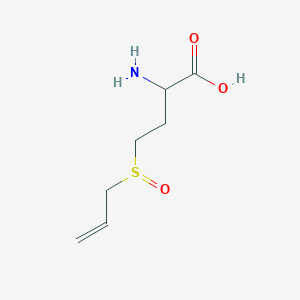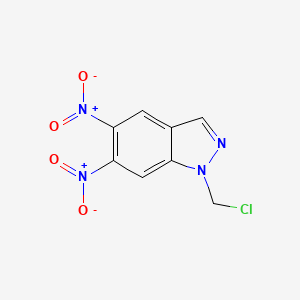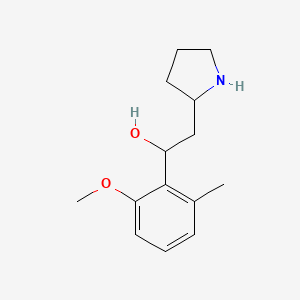
1-(2-Methoxy-6-methylphenyl)-2-(pyrrolidin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-6-methyl-phenyl)-2-pyrrolidin-2-yl-ethanol is an organic compound that belongs to the class of phenylpyrrolidines It is characterized by the presence of a methoxy group and a methyl group on the phenyl ring, along with a pyrrolidine ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxy-6-methyl-phenyl)-2-pyrrolidin-2-yl-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-6-methylphenol and pyrrolidine.
Formation of Intermediate: The phenol is first converted to a suitable intermediate, such as a halide or a tosylate, through reactions with reagents like thionyl chloride or tosyl chloride.
Nucleophilic Substitution: The intermediate then undergoes nucleophilic substitution with pyrrolidine to form the desired product.
Reduction: The final step involves the reduction of the intermediate to yield 1-(2-methoxy-6-methyl-phenyl)-2-pyrrolidin-2-yl-ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Catalysts and automated reaction systems may be used to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-6-methyl-phenyl)-2-pyrrolidin-2-yl-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation reagents like bromine or chlorine, along with catalysts like iron or aluminum chloride, are commonly used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols or hydrocarbons.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
1-(2-Methoxy-6-methyl-phenyl)-2-pyrrolidin-2-yl-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-6-methyl-phenyl)-2-pyrrolidin-2-yl-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2-Methoxy-6-methylphenyl)ethanone
- 1-(2-Methoxy-6-methylphenyl)cyclohexanol
- 2-Methoxy-6-methylphenol
Uniqueness: 1-(2-Methoxy-6-methyl-phenyl)-2-pyrrolidin-2-yl-ethanol is unique due to the presence of both a pyrrolidine ring and an ethanol moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
72473-06-4 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(2-methoxy-6-methylphenyl)-2-pyrrolidin-2-ylethanol |
InChI |
InChI=1S/C14H21NO2/c1-10-5-3-7-13(17-2)14(10)12(16)9-11-6-4-8-15-11/h3,5,7,11-12,15-16H,4,6,8-9H2,1-2H3 |
InChI Key |
MNGMPKYYSAWCQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(CC2CCCN2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


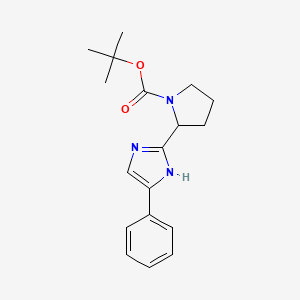
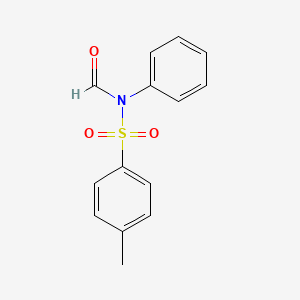
![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)
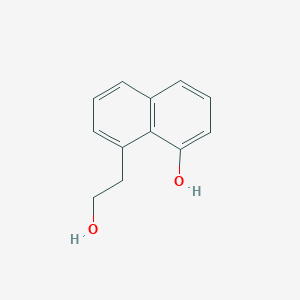
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)


![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)
